molecular formula C21H27NO4 B12702666 4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine CAS No. 157846-75-8

4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine

Cat. No.: B12702666
CAS No.: 157846-75-8
M. Wt: 357.4 g/mol
InChI Key: RIMYWGZBXQDWKV-UHFFFAOYSA-N
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Description

4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine is a complex organic compound that features a morpholine ring attached to a phenylpropyl group, which is further substituted with a 3,4-dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3-(3,4-dimethoxyphenoxy)-3-phenylpropylamine. This intermediate can be synthesized through a series of reactions including alkylation, reduction, and substitution reactions. The final step involves the reaction of the intermediate with morpholine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Disubstituted maleimides: Compounds with similar substitution patterns on the aromatic ring.

    3,4-Dimethoxyphenylpropionic acid: A structurally related compound with different functional groups.

Uniqueness

4-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

157846-75-8

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]morpholine

InChI

InChI=1S/C21H27NO4/c1-23-20-9-8-18(16-21(20)24-2)26-19(17-6-4-3-5-7-17)10-11-22-12-14-25-15-13-22/h3-9,16,19H,10-15H2,1-2H3

InChI Key

RIMYWGZBXQDWKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(CCN2CCOCC2)C3=CC=CC=C3)OC

Origin of Product

United States

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